Predicted Lipophilicity Shift vs. 4-(4-Chlorophenyl) Analogs Drives Distinct Cellular Permeability Profiles
The replacement of the 4-chlorophenyl group present in close analog 320418-23-3 (4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile) with a 4-methoxyphenyl group in 320418-93-7 is predicted to reduce lipophilicity and alter passive membrane permeability. Calculated cLogP values for the target compound and its chloro analog are 3.12 and 3.78, respectively, resulting in a ΔcLogP of –0.66, which is at the threshold of meaningful ADME impact [1]. Experimental logD7.4 values were not available in primary literature as of the search date; the reported values are therefore class-level inferences based on validated fragment- and atom-based calculation methods.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.12 (ChemAxon consensus model) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-23-3): cLogP = 3.78 |
| Quantified Difference | ΔcLogP = –0.66 |
| Conditions | In silico prediction using fragment-based algorithm (ChemAxon); no experimental logD7.4 data located. |
Why This Matters
A lower cLogP is associated with reduced phospholipidosis risk and potentially improved oral absorption, making 320418-93-7 a preferable starting point for CNS-sparing peripheral kinase inhibitor programs when compared to more lipophilic 4-chlorophenyl analogs.
- [1] ChemAxon. cLogP prediction for 320418-93-7 and 320418-23-3; fragment-based consensus model, accessed via MolCore platform (2025). View Source
